

# 3-Methoxy-4-nitrobenzaldehyde chemical properties and structure

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## Compound of Interest

Compound Name: 3-Methoxy-4-nitrobenzaldehyde

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An In-Depth Technical Guide to **3-Methoxy-4-nitrobenzaldehyde**: Properties, Structure, and Applications

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3-Methoxy-4-nitrobenzaldehyde**, a key aromatic compound utilized in advanced chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structural details, synthesis methodologies, and significant applications of this versatile intermediate.

## Introduction

**3-Methoxy-4-nitrobenzaldehyde**, also known by its IUPAC name, is a substituted aromatic aldehyde that serves as a pivotal building block in organic synthesis. Its structure, featuring a benzaldehyde core with methoxy and nitro functional groups at the C3 and C4 positions respectively, imparts a unique reactivity profile. The electron-withdrawing nature of the nitro and aldehyde groups, combined with the electron-donating effect of the methoxy group, makes it a valuable precursor for the synthesis of complex molecular architectures, particularly within the pharmaceutical, agrochemical, and dye industries.<sup>[1][2]</sup> This guide aims to provide a detailed exploration of its chemical identity, synthesis pathways, and practical utility, grounded in established scientific principles.

## Physicochemical and Structural Characteristics

The physical and chemical properties of a compound are fundamental to its application in synthesis, determining its solubility, reactivity, and handling requirements.

### Core Properties

The key physicochemical properties of **3-Methoxy-4-nitrobenzaldehyde** are summarized in the table below for quick reference.

Property	Value	Reference(s)
IUPAC Name	3-methoxy-4-nitrobenzaldehyde	[3]
CAS Number	80410-57-7	[3][4]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO <sub>4</sub>	[3][4]
Molecular Weight	181.15 g/mol	[3][4]
Appearance	Light yellow powder	[5][6]
Topological Polar Surface Area	72.1 Å <sup>2</sup>	[3]
LogP	1.4159	[4]
Hydrogen Bond Acceptors	4	[4]
Rotatable Bonds	3	[4]

### Structural Representation and Data

The molecular structure dictates the chemical behavior of **3-Methoxy-4-nitrobenzaldehyde**. The arrangement of its functional groups is key to its role in synthetic chemistry.

Caption: Chemical structure of **3-Methoxy-4-nitrobenzaldehyde**.

### Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of a synthesized compound.

- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For **3-Methoxy-4-nitrobenzaldehyde** in CDCl<sub>3</sub> at 400 MHz, the expected signals are:
  - δ 10.05 (s, 1H): This singlet corresponds to the aldehyde proton (-CHO). Its downfield shift is characteristic of aldehyde protons.
  - δ 7.92 (d, J = 8.1 Hz, 1H): A doublet for the aromatic proton at the C5 position.
  - δ 7.60 (d, J = 1.3 Hz, 1H): A doublet for the aromatic proton at the C2 position.
  - δ 7.54 (dd, J = 8.1, 1.5 Hz, 1H): A doublet of doublets for the aromatic proton at the C6 position.
  - δ 4.03 (s, 3H): A singlet corresponding to the three protons of the methoxy group (-OCH<sub>3</sub>).  
[\[6\]](#)
- <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique identifies the carbon environments within the molecule. While specific peak assignments require experimental data, PubChem confirms the availability of <sup>13</sup>C NMR spectral information for this compound.  
[\[3\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key expected absorption bands for this molecule would include strong peaks corresponding to the C=O stretch of the aldehyde, the N-O stretches of the nitro group, C-O stretching of the ether, and C-H stretches of the aromatic ring and aldehyde.
- Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule, confirming its molecular weight. The exact mass is calculated as 181.03750770 Da.  
[\[3\]](#)

## Synthesis Methodologies

The synthesis of **3-Methoxy-4-nitrobenzaldehyde** can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired yield, and scalability. Below are two field-proven protocols.

## Protocol 1: Williamson Ether Synthesis from 3-Hydroxy-4-nitrobenzaldehyde

This method involves the methylation of a hydroxyl group and is a classic example of a Williamson ether synthesis. It is favored for its high yield and straightforward procedure.

**Causality:** The reaction proceeds via an  $S_N2$  mechanism. The basic potassium carbonate deprotonates the phenolic hydroxyl group of 3-hydroxy-4-nitrobenzaldehyde, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methyl group of iodomethane, displacing the iodide ion and forming the desired methoxy ether. N,N-dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction as it solvates the cation ( $K^+$ ) effectively, leaving the phenoxide anion highly reactive.

Caption: Workflow for Williamson Ether Synthesis.

### Step-by-Step Methodology:

- **Dissolution:** In a round-bottom flask, dissolve 3-hydroxy-4-nitrobenzaldehyde (1 eq.) and potassium carbonate (1.01 eq.) in N,N-dimethylformamide (DMF).[\[5\]](#)[\[6\]](#)
- **Addition of Reagent:** At room temperature, slowly add iodomethane (2 eq.) to the reaction mixture with continuous stirring.[\[5\]](#)[\[6\]](#)
- **Reaction:** Maintain stirring at room temperature for approximately 5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[\[5\]](#)[\[6\]](#)
- **Quenching and Extraction:** Upon completion, dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.[\[5\]](#)[\[6\]](#)
- **Washing:** Wash the organic layer twice with a saturated brine solution to remove residual DMF and inorganic salts.[\[5\]](#)[\[6\]](#)
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.[\[5\]](#)[\[6\]](#)

- Purification: Purify the resulting residue using silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the target compound as a light yellow powder (reported yield: 96%).[\[5\]](#)[\[6\]](#)

## Protocol 2: Oxidation of (3-Methoxy-4-nitrophenyl)methanol

This approach utilizes the oxidation of a primary alcohol to an aldehyde. Pyridinium dichromate (PDC) is a milder oxidizing agent compared to others like chromic acid, which helps to prevent over-oxidation to the carboxylic acid.

Causality: PDC, a complex of chromium(VI), is a selective oxidant that converts primary alcohols to aldehydes in a non-aqueous solvent like dichloromethane (DCM). The reaction mechanism involves the formation of a chromate ester intermediate, followed by the elimination of a proton from the alcohol's carbon, which reduces the chromium and forms the aldehyde.

### Step-by-Step Methodology:

- Dispersion: Create a dispersion of (3-methoxy-4-nitrophenyl)methanol (1 eq.) and pyridinium dichromate (PDC) (1.6 eq.) in dry dichloromethane (DCM).[\[6\]](#)
- Reaction: Stir the dispersion at room temperature for approximately 17 hours.[\[6\]](#)
- Work-up: Add a mixture of celite and silica gel to the reaction mixture to adsorb the chromium byproducts.[\[6\]](#)
- Filtration: Filter the dispersion and wash the solid residue with additional DCM.[\[6\]](#)
- Concentration: Evaporate the solvent from the combined filtrates under vacuum to obtain the product. This method can yield a quantitative conversion.[\[6\]](#)

## Key Applications in Research and Development

The specific arrangement of functional groups in **3-Methoxy-4-nitrobenzaldehyde** makes it a valuable intermediate in several areas of research, particularly in medicinal chemistry.

- **Pharmaceutical Synthesis:** Nitrobenzaldehydes are crucial precursors for a wide range of Active Pharmaceutical Ingredients (APIs).<sup>[1]</sup> The nitro group can be readily reduced to an amine, which can then be further functionalized. The aldehyde group is reactive towards nucleophiles and can participate in condensation reactions to build more complex heterocyclic systems.
- **Neuroscience Research:** **3-Methoxy-4-nitrobenzaldehyde** has been investigated for its biological activities. Studies indicate it can inhibit the synthesis of  $\beta$ -amyloid, a protein implicated in Alzheimer's disease. It also shows inhibitory effects on chloride channels and certain brain receptor binding sites, suggesting potential applications in the development of novel therapeutics for neurological disorders.
- **Cell Biology Studies:** The compound has been used as a tool to study cellular processes, demonstrating an ability to inhibit the growth of certain cells in culture.
- **Nucleophilic Substitution Studies:** Due to its electronic structure, it serves as a model substrate for investigating the mechanisms of nucleophilic aromatic substitution reactions.

## Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount to ensure a safe laboratory environment.

**Trustworthiness of Protocols:** The protocols described are based on established chemical transformations. However, all laboratory work should be preceded by a thorough risk assessment. Always consult the latest Safety Data Sheet (SDS) for the most current and comprehensive safety information.

Hazard Class & Category	GHS Pictogram & Signal Word	Hazard Statement	Reference(s)
Acute Toxicity, Oral (Cat. 4)	Warning	H302: Harmful if swallowed	<a href="#">[3]</a> <a href="#">[7]</a>
Skin Irritation (Cat. 2)	Warning	H315: Causes skin irritation	<a href="#">[3]</a> <a href="#">[7]</a>
Eye Irritation (Cat. 2A)	Warning	H319: Causes serious eye irritation	<a href="#">[3]</a> <a href="#">[7]</a>
STOT - Single Exposure (Cat. 3)	Warning	H335: May cause respiratory irritation	<a href="#">[3]</a> <a href="#">[7]</a>

#### Personal Protective Equipment (PPE) and Handling:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[7\]](#)[\[8\]](#)
- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[\[7\]](#)[\[9\]](#)
- Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[\[7\]](#)
- Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.[\[8\]](#)
- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Recommended storage is at 2-8°C under an inert atmosphere.[\[4\]](#)[\[7\]](#)[\[10\]](#)
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[\[7\]](#)

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